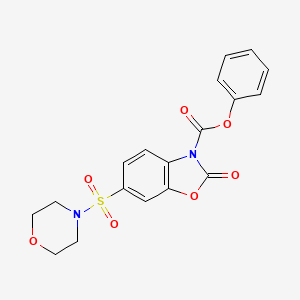
phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound that features a benzoxazole core with a morpholine sulfonyl group and a phenyl ester
Preparation Methods
The synthesis of PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the morpholine ring, which can be done using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves the esterification of the benzoxazole carboxylic acid with phenol, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Scientific Research Applications
PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can be compared with similar compounds such as:
Coumarin Derivatives: These compounds also have a benzoxazole core and are known for their biological activities, including antimicrobial and anticancer properties.
Quinoxaline Derivatives: These compounds share structural similarities and are studied for their antimicrobial and antiviral activities.
Thiazolecarboxamide Derivatives: These compounds are known for their role in modulating immune responses and have applications in treating inflammatory diseases.
PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O7S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
phenyl 6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C18H16N2O7S/c21-17(26-13-4-2-1-3-5-13)20-15-7-6-14(12-16(15)27-18(20)22)28(23,24)19-8-10-25-11-9-19/h1-7,12H,8-11H2 |
InChI Key |
QGZOFVHSBKKCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















